molecular formula C21H24N4O4 B2549871 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049468-89-4

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2549871
CAS RN: 1049468-89-4
M. Wt: 396.447
InChI Key: BZVFDBXWXYVIDV-UHFFFAOYSA-N
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Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl group suggests the presence of a benzodioxole, which is a type of aromatic ether .


Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed C-N cross-coupling reactions . The reaction mixture is usually filtered and the filtrate is concentrated under vacuum to remove the solvent. The residue is then dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .

Scientific Research Applications

Synthesis and Characterization

Research in the field of synthetic chemistry has led to the development of compounds with similar structures to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide. These compounds are synthesized and characterized to understand their structural properties and potential reactivity. For instance, compounds involving benzodioxole and phenylpiperazine moieties have been synthesized and analyzed for their chemical properties, showcasing the diversity and adaptability of these frameworks in creating various derivatives with potentially unique biological or physical properties (Asegbeloyin et al., 2014).

Biological Activities

Compounds featuring benzodioxole and phenylpiperazine units have been explored for their biological activities, including antimicrobial, anticancer, and receptor binding properties. For example, derivatives of benzodioxole and phenylpiperazine have demonstrated potent activities against certain cancer cell lines and microbial strains, highlighting their potential as therapeutic agents. Additionally, the affinity of these compounds for specific receptors, such as adrenergic receptors, has been studied to develop drugs with targeted actions (Romeiro et al., 2011).

Material Science Applications

The structural motifs found in N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide and related compounds also find applications in material science. For instance, polymers incorporating benzodioxole or phenylpiperazine units can exhibit unique optical or electronic properties, making them suitable for use in advanced materials and nanotechnology applications. These materials could be used in photovoltaic cells, sensors, or as part of novel drug delivery systems, exploiting the inherent properties of the benzodioxole and phenylpiperazine moieties for functional material design (Meng et al., 1996).

Mechanism of Action

The mechanism of action of similar compounds often involves weak hydrogen bonding and van der Waals interactions .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c26-20(21(27)23-16-6-7-18-19(14-16)29-15-28-18)22-8-9-24-10-12-25(13-11-24)17-4-2-1-3-5-17/h1-7,14H,8-13,15H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVFDBXWXYVIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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